![molecular formula C13H12N2OS B2650270 (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one CAS No. 91121-99-2](/img/structure/B2650270.png)
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C13H12N2OS and its molecular weight is 244.31. The purity is usually 95%.
BenchChem offers high-quality (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Catalysis
N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, are recognized for their efficiency in catalyzing transesterification and acylation reactions. These reactions involve esters and alcohols, where low catalyst loadings of aryl- or alkyl-substituted NHC catalysts mediate acylation with enol acetates at room temperature. This efficient catalysis extends to the formation of corresponding esters from commercially available and challenging methyl esters, demonstrating the catalysts' utility in organic synthesis and potential industrial applications (Grasa, Gueveli, Singh, & Nolan, 2003).
Structural Characterisation
Research on stable, uncoordinated N-heterocyclic carbenes, such as pyridine- and phosphine-functionalised imidazol-2-ylidenes, has led to their synthesis and structural characterisation. These studies provide insights into the compounds' conformation and stability, contributing to the broader understanding of NHC ligands in coordination chemistry and potential applications in the development of new materials and catalysts (Danopoulos, Winston, Gelbrich, Hursthouse, & Tooze, 2002).
Reactivity and Synthesis Applications
The reactivity of 2-thiohydantoins towards various electrophilic reagents has been explored for the synthesis of new 2-ylidene-3,5-dihydro-4H-imidazol-4-ones. This research outlines a novel route using ketene dithioacetal intermediates, demonstrating the compounds' potential in synthesizing heterocyclic structures, which could have implications in pharmaceuticals and materials science (Chérouvrier, Carreaux, & Bazureau, 2004).
Luminescence and Catalytic Properties
Coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands show structural diversity and have been studied for their luminescence and catalytic properties. These properties suggest potential applications in sensors, light-emitting devices, and as catalysts in environmental and industrial processes, highlighting the multifunctional applications of imidazole derivatives (Hao, Zhao, Yu, Hecke, & Cui, 2014).
properties
IUPAC Name |
(4Z)-2-methylsulfanyl-4-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-13-14-11(12(16)15-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15,16)/b8-5+,11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWKTODCOCNPH-PAUBHIBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC=CC2=CC=CC=C2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C=C\C2=CC=CC=C2)/C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

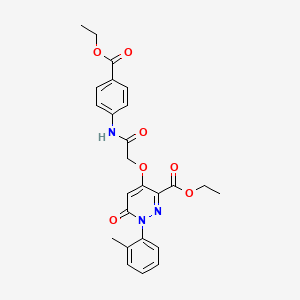
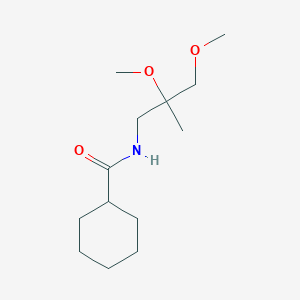
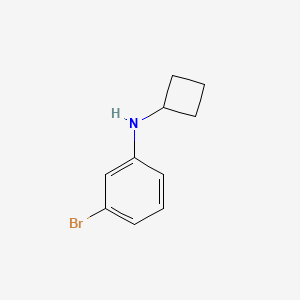
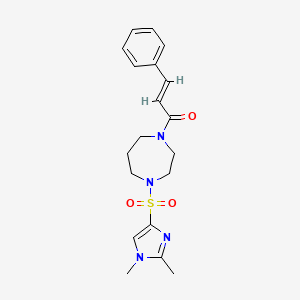
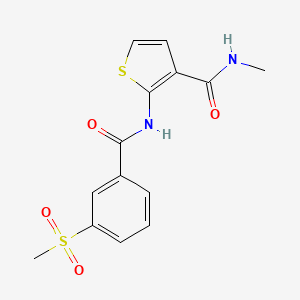
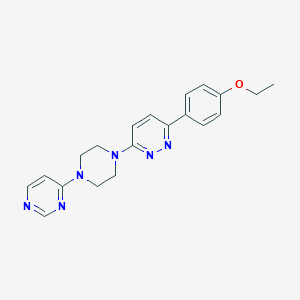
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
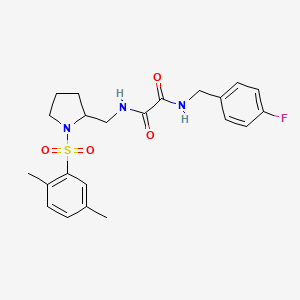
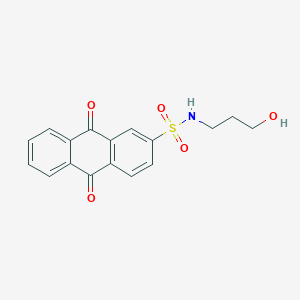
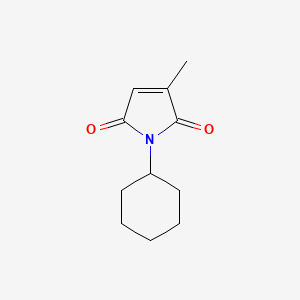
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)